N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHWYRVXAIQPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
The conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride derivative is optimally performed using thionyl chloride (SOCl₂) under solvent-free conditions. Patent CN111099975A demonstrates that refluxing 5-bromo-2-chlorobenzoic acid with a 1:2–5 molar ratio of SOCl₂ in the presence of catalytic DMF (0.5–1 mol%) for 2–4 hours yields 5-bromo-2-chlorobenzoyl chloride with >98% efficiency. Excess SOCl₂ is removed via reduced-pressure distillation, ensuring minimal side-product formation.
Friedel-Crafts Acylation for 2-Chlorobenzoyl Attachment
The Friedel-Crafts acylation of aniline derivatives with 5-bromo-2-chlorobenzoyl chloride is catalyzed by silica gel-supported aluminum trichloride (AlCl₃). As reported in CN111099975A, dissolving the acyl chloride in dichloromethane and reacting it with phenetole (4-ethoxyaniline) under vacuum (−0.05 to −0.08 MPa) at −25°C to −10°C produces 4-bromo-2-(2-chlorobenzoyl)aniline with yields of 89–94%. The silica gel support mitigates AlCl₃’s hygroscopicity, enhancing reaction reproducibility.
Benzamide Formation: Coupling with 2-Chloro-5-nitrobenzoyl Chloride
The final benzamide linkage is established via nucleophilic acyl substitution between 4-bromo-2-(2-chlorobenzoyl)aniline and 2-chloro-5-nitrobenzoyl chloride. Patent WO2024109965A2 outlines analogous amidation conditions:
- Reagents : Triethylamine (TEA) as a base, dimethylacetamide (DMAc) as solvent.
- Conditions : 0°C to 25°C for 4–6 hours.
- Yield : 82–88% after recrystallization in ethanol.
This step requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
Bromination and Nitration Optimization
Bromination of Intermediate Anilines
Selective bromination at the para position of the aniline ring is achieved using liquid bromine in dichloromethane at −10°C. The reaction proceeds via electrophilic aromatic substitution, with a molar ratio of 1:1.05 (aniline:bromine) to minimize di-bromination byproducts.
Nitration of the Benzamide Moiety
Nitration of the 2-chlorobenzamide intermediate employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. Patent WO2024109965A2 highlights the substitution of concentrated HNO₃ with acetyl nitrate (prepared from acetic anhydride and fuming HNO₃) to enhance safety, achieving 90–93% yield with meta-directed nitration.
Purification and Characterization
Recrystallization remains the dominant purification method. For example:
- Solvent System : Ethanol-water (3:2 v/v) removes unreacted starting materials.
- Purity : High-performance liquid chromatography (HPLC) analyses report purities >99% for final products.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic rings, using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antiasthmatic, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interactions of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitro group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide
Uniqueness
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both bromo and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate for the synthesis of specialized molecules.
Biological Activity
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 494.13 g/mol. The compound features multiple functional groups, including bromo, chloro, and nitro substituents, which contribute to its reactivity and biological properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . This suggests potential applications in treating infections caused by various pathogens. The mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting essential enzymatic pathways.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It is believed to interact with specific biological targets involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The unique combination of the bromo, chloro, and nitro groups in this compound enhances its biological activity compared to structurally similar compounds. For instance, when compared to other benzamide derivatives, the presence of these substituents may influence binding affinity and efficacy against biological targets.
Comparative Analysis with Related Compounds
A comparative analysis with related compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide | Contains chloro and nitro groups | Lacks bromo substituent; different reactivity profile |
| N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide | Contains bromo group | Different functional group (acetamide instead of nitro); alters biological activity |
| N-[3-Bromo-4-(trifluoromethyl)phenyl]-3-nitrobenzamide | Contains trifluoromethyl instead of chloro | Offers different electronic properties affecting reactivity |
This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the importance of specific substituents in drug design.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that benzamide derivatives, including compounds similar to this compound, exhibited promising antitumor effects in vitro. The findings suggested that these compounds could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition Studies : Molecular docking studies have shown that this compound can effectively bind to enzyme active sites involved in metabolic pathways. For example, it demonstrated inhibitory effects on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism . The most active derivative in these studies had an IC50 value indicating potent inhibition.
- Toxicity and ADMET Profiling : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed that this compound exhibits favorable pharmacokinetic properties. It showed good solubility and absorption profiles while fulfilling Lipinski’s rule of five, suggesting its viability as a therapeutic candidate .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve amidation yields compared to non-polar alternatives.
- Temperature Control : Low temperatures during nitration reduce decomposition.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves nitro-group positional isomers.
Advanced: How can structural data from X-ray crystallography resolve discrepancies in predicted molecular conformations?
Answer:
Discrepancies between computational models (e.g., DFT) and experimental data often arise from steric or electronic effects. Using SHELX software:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate electron density maps .
- Refinement : SHELXL refines anisotropic displacement parameters for bromine and chlorine atoms, which exhibit strong electron density.
- Validation : The R-factor (<5%) and residual density maps (<0.3 eÅ⁻³) confirm the absence of disorder in the nitro and benzoyl groups .
Example : In PPARγ inhibitor studies, crystallography revealed that the 2-chloro-5-nitrobenzamide moiety adopts a planar conformation, enabling covalent anchoring to Cys313 .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signatures are observed?
Answer:
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets at δ 7.8–8.2 ppm (nitro group deshielding) .
- The benzoyl carbonyl (C=O) resonates at δ 168–170 ppm in ¹³C NMR .
- HRMS : A molecular ion peak at m/z 504.9021 [M+H]⁺ confirms the molecular formula C₂₀H₁₁BrCl₂N₂O₃ .
- IR : Strong absorptions at 1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced: What strategies are used to evaluate the compound’s inhibitory activity on PPARγ phosphorylation, and how is selectivity ensured?
Answer:
In Vitro Assays :
- Kinase Inhibition : Measure IC₅₀ values using recombinant Cdk5/PPARγ in a radiometric assay with [γ-³²P]ATP. The compound showed IC₅₀ = 0.8 µM for PPARγ vs. >100 µM for Rb peptide phosphorylation, confirming selectivity .
- Covalent Binding : LC-MS/MS detects adduct formation at Cys313 after incubating PPARγ with the compound (10 µM, 1 h) .
Q. Selectivity Mechanisms :
- Hydrophobic substituents (e.g., benzyl groups) occupy a PPARγ-specific pocket between H3 and β3–β4 loops, avoiding off-target kinases .
Advanced: How do substituent variations influence biological activity in structure-activity relationship (SAR) studies?
Answer:
Key SAR findings from PPARγ inhibitor derivatives:
| Position | Substituent | Effect on IC₅₀ (PPARγ) | Rationale |
|---|---|---|---|
| Benzamide (R₁) | -NO₂ vs. -OMe | IC₅₀: 0.8 µM vs. >10 µM | Nitro group enhances electrophilicity for covalent binding . |
| Phenyl (R₂) | 4-Bromo vs. 4-F | IC₅₀: 0.8 µM vs. 2.5 µM | Bromine’s bulk improves hydrophobic packing . |
| Chlorine (R₃) | 2-Cl vs. 2-H | IC₅₀: 0.8 µM vs. inactive | Chlorine prevents rotation, stabilizing the bioactive conformation . |
Design Insight : Introducing hydrophilic groups (e.g., piperazine) at distal positions improves solubility without compromising activity .
Advanced: How are conflicting solubility and stability data reconciled during formulation for in vivo studies?
Answer:
Contradiction : The compound’s low solubility (0.1 mg/mL in PBS) conflicts with stability requirements for IV administration.
Resolution :
- Prodrug Approach : Esterification of the nitro group increases solubility (5 mg/mL) and hydrolyzes in serum to release the active form .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm diameter) enhances bioavailability (AUC increased 3-fold in mice) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
